Dispiro[3.0.35.14]nonan-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dispiro[3.0.35.14]nonan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c10-7-4-9(5-7)6-8(9)2-1-3-8/h7H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDITLFIQQZFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Nomenclature and Structural Elucidation of Dispiro 3.0.35.14 Nonan 7 Amine
IUPAC Nomenclature Principles for Polycyclic and Spiro Systems Applied to Dispiro[3.0.3⁵.1⁴]nonan-7-amine
The naming of polyspiro compounds under the International Union of Pure and Applied Chemistry (IUPAC) system follows a detailed set of rules designed to unambiguously describe their intricate three-dimensional structures. The name "Dispiro[3.0.3⁵.1⁴]nonan-7-amine" designates a molecule with two spiro atoms, which are atoms that are part of two separate rings.
Deconstruction of the IUPAC Name:
Dispiro: This prefix indicates the presence of two spiro atoms in a linear assembly of three rings. acdlabs.com
nonan: This part of the name specifies that the total number of atoms in the skeletal framework of the three rings is nine.
[3.0.3⁵.1⁴]: This is the von Baeyer descriptor, a critical component that defines the connectivity and size of the rings. stackexchange.com For dispiro compounds, this descriptor lists the number of carbon atoms in the bridges connecting the spiro atoms. The sequence starts from the smaller terminal ring, proceeds to the other terminal ring via the shortest path, and then returns to the first spiro atom. stackexchange.com
The numbers 3 and 1 represent the number of carbon atoms in the two bridges of one terminal ring, linking back to its spiro atom.
The 0 indicates a direct bond between the two spiro atoms, which is characteristic of a specific class of dispiro systems where the central ring consists of only the two spiro atoms and the bridge between them.
The number 3 represents the bridge in the second terminal ring.
The superscripts 5 and 4 are part of a specific IUPAC notation to indicate the locants of the spiro atoms when they are encountered for the second time during the numbering process. stackexchange.comyoutube.com
-7-amine: This suffix indicates that an amine (-NH₂) functional group is attached to the seventh carbon atom of the nonane (B91170) skeleton.
Based on this nomenclature, the structure can be elucidated. The numbering begins in the smaller terminal ring, at an atom adjacent to the first spiro center, and proceeds around the ring system in a way that assigns the spiro atoms the lowest possible locants. acdlabs.com A SMILES string representation for a related compound, dispiro[3.0.3⁵.1⁴]nonan-2-amine, is given as NC1CC2(CC32CCC3)C1, which helps in visualizing the core skeleton. enaminestore.com The structure consists of two cyclobutane (B1203170) rings and one cyclopentane (B165970) ring fused at two spiro centers.
Table 1: IUPAC Nomenclature Breakdown
| Component | Meaning |
| Dispiro | Indicates two spiro atoms in a linear three-ring system. |
| [3.0.3.1] | von Baeyer descriptor defining ring connectivity and size. |
| nonan | Specifies a total of nine atoms in the polycyclic skeleton. |
| -7-amine | An amine group is attached at position 7. |
Stereochemical Considerations in Dispiro[3.0.3⁵.1⁴]nonan-7-amine: Chirality and Diastereomeric Relationships
Spiro compounds are noteworthy for their complex stereochemistry, which often arises from the rigid, three-dimensional arrangement of the constituent rings. enamine.net The stereochemical properties of Dispiro[3.0.3⁵.1⁴]nonan-7-amine are primarily influenced by two factors: the potential for axial chirality and the presence of stereocenters.
Axial Chirality: Dispiro compounds can be chiral even in the absence of traditional tetrahedral stereocenters. This phenomenon, known as axial chirality, results from the non-planar arrangement of the rings around the spiro centers. If the substitution pattern on the rings prevents the molecule from being superimposable on its mirror image, it will exist as a pair of enantiomers.
Stereocenters: The introduction of the amine group at position 7 of the nonane skeleton creates a potential stereocenter. Depending on the exact location of this carbon within the ring system, it could be a chiral carbon (bonded to four different groups). Furthermore, other carbons within the dispiro framework could also be chiral, leading to the possibility of multiple diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have distinct physical and chemical properties. The stereoselective synthesis of such complex spirocyclic amines is a significant area of research, often employing advanced catalytic methods to control the stereochemical outcome. acs.orgacs.org
The relative configuration of chiral centers in dispiro compounds is often unambiguously assigned using techniques like single-crystal X-ray diffraction.
Table 2: Potential Stereoisomers
| Stereoisomer Type | Origin |
| Enantiomers | Arising from overall molecular asymmetry (axial chirality). |
| Diastereomers | Arising from multiple stereocenters (e.g., C-7 and other carbons in the skeleton). |
Conformational Analysis of the Dispiro[3.0.3⁵.1⁴]nonane Skeleton
The conformational landscape of a molecule dictates its shape, stability, and interactions with its environment. The dispiro[3.0.3⁵.1⁴]nonane skeleton is inherently rigid due to the constraints imposed by the two spiro fusions. enamine.net This rigidity limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems.
Cyclobutane Rings: These rings are not planar and typically adopt a puckered or "butterfly" conformation to relieve angular and torsional strain.
Cyclopentane Ring: This ring exists in non-planar conformations, most commonly the "envelope" and "twist" forms, which rapidly interconvert.
The fusion of these rings into a dispiro system significantly restricts their individual conformational freedom. The spiro centers act as pivots, but the interconnected nature of the rings fixes their relative spatial arrangement. This results in a well-defined three-dimensional structure. The analysis of these conformations is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, which can provide insights into the geometry and the energy barriers between different conformational states. researchgate.net The defined and rigid conformation of spirocycles is considered an advantageous feature in fields like drug design, as it reduces the entropic penalty upon binding to a biological target. enamine.net
Computational Approaches to Predicting Dispiro[3.0.3⁵.1⁴]nonan-7-amine Topologies
Computational chemistry provides powerful tools for investigating the structure, stability, and properties of complex molecules like Dispiro[3.0.3⁵.1⁴]nonan-7-amine. uu.nl These methods are essential for predicting molecular topologies and understanding the energetic landscape of different isomers and conformers.
Key Computational Methods:
Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule based on bond lengths, bond angles, and torsional angles. MM is computationally efficient and is well-suited for exploring the conformational space of large molecules and identifying low-energy conformers.
Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure. DFT calculations are used to optimize molecular geometries, calculate relative energies of stereoisomers with high precision, and predict spectroscopic properties (e.g., NMR chemical shifts) that can be compared with experimental data for structure validation.
Table 3: Computational Chemistry Techniques
| Method | Application |
| Molecular Mechanics (MM) | Rapid conformational searching, identification of stable conformers. |
| Density Functional Theory (DFT) | Accurate geometry optimization, calculation of relative isomer energies, prediction of spectroscopic properties. |
Synthetic Strategies and Methodologies for Dispiro 3.0.35.14 Nonan 7 Amine
Retrosynthetic Approaches to the Dispiro[3.0.3.1]nonan-7-amine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. youtube.com For Dispiro[3.0.3.1]nonan-7-amine, the analysis would logically commence with the disconnection of the amine group, a common functional group transformation. This leads to a key ketone intermediate, Dispiro[3.0.3.1]nonan-7-one. The synthesis of this ketone then becomes the primary challenge.
Multicomponent and Cascade Reactions in the Formation of Dispiro Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. mdpi.comnih.gov Cascade reactions, in turn, involve a series of intramolecular bond-forming events that can rapidly build molecular complexity from a single starting material. nih.govrsc.org These strategies are highly desirable for the synthesis of intricate architectures like dispirocycles.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition, Diels-Alder)
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, and they can be ingeniously applied to the synthesis of dispiro compounds. mdpi.comresearchgate.netmdpi.com
1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. In the context of dispirocycle synthesis, an appropriately substituted dipolarophile could react with a 1,3-dipole to generate a spiro-fused ring system. For instance, the reaction of an azomethine ylide with a suitable alkene has been extensively used to create spiro-pyrrolidines. researchgate.netmdpi.comresearchgate.netresearchgate.net
Diels-Alder Reaction: This [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring is a cornerstone of organic synthesis. While typically forming six-membered rings, creative applications of the Diels-Alder reaction can lead to the formation of spirocyclic junctions. For example, a diene containing a spiro-center could react with a dienophile to generate a dispiro system. researchgate.netresearchgate.net
The following table summarizes representative examples of cycloaddition reactions in the synthesis of dispiro compounds.
| Cycloaddition Type | Reactants | Product Type | Reference(s) |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides and Alkenes | Dispiropyrrolidines | researchgate.netmdpi.comresearchgate.netresearchgate.net |
| Diels-Alder Reaction | Spiro-diene and Dienophile | Dispirocarbocycles | researchgate.netresearchgate.net |
Nucleophilic Addition and Cyclization Pathways
Nucleophilic addition to a carbonyl group or a Michael acceptor, followed by an intramolecular cyclization, is a common and effective strategy for the synthesis of cyclic compounds, including spirocycles. beilstein-journals.org In the context of the Dispiro[3.0.3.1]nonane scaffold, a key intermediate could be a cyclopentanone (B42830) derivative with side chains amenable to cyclization to form the two cyclobutane (B1203170) rings. This could be achieved through intramolecular aldol (B89426) reactions or other nucleophilic cyclizations.
A plausible sequence could involve the Michael addition of a nucleophile to a cyclopentenone, followed by further functionalization and a subsequent intramolecular cyclization to construct the first spiro-fused cyclobutane ring. Repetition of this sequence would then lead to the desired dispiro[3.0.3.1]nonane core. The stereochemical outcome of these reactions would be crucial and could potentially be controlled by the use of chiral auxiliaries or catalysts.
Transition Metal-Catalyzed Routes for Dispiro[3.0.3.1]nonan-7-amine Construction
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.govmdpi.com For the synthesis of the Dispiro[3.0.3.1]nonan-7-amine, transition metals could play a pivotal role in several key steps.
Palladium-catalyzed cross-coupling reactions, for example, could be employed to assemble the carbon skeleton of the dispirocycle. nih.gov Rhodium-catalyzed C-H activation could provide a direct means of functionalizing the hydrocarbon framework. nih.gov Furthermore, transition metal-catalyzed amination reactions offer a direct route to introduce the amine functionality onto the dispiro[3.0.3.1]nonane scaffold. d-nb.infofrontiersin.org
The table below highlights some transition metal-catalyzed reactions relevant to the synthesis of complex amines and heterocycles.
| Metal Catalyst | Reaction Type | Application | Reference(s) |
| Palladium | Cross-Coupling | C-C Bond Formation | nih.gov |
| Rhodium | C-H Activation/Amination | Direct Functionalization | nih.gov |
| Copper | C-N Cross-Coupling | Amination | d-nb.info |
| Iron | C-H Amination | Heterocycle Synthesis | frontiersin.org |
Chemo-, Regio-, and Stereoselective Synthesis of Dispiro[3.0.3.1]nonan-7-amine and its Analogs
The synthesis of a specific isomer of Dispiro[3.0.3.1]nonan-7-amine requires precise control over chemoselectivity, regioselectivity, and stereoselectivity.
Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in a precursor containing both a ketone and an ester, the selective reduction of the ketone can be achieved using specific reagents.
Regioselectivity: This refers to the control of the position at which a reaction occurs. In the construction of the dispiro[3.0.3.1]nonane skeleton, regioselective cyclizations are paramount to ensure the formation of the desired ring system. researchgate.netnih.gov
Stereoselectivity: The three-dimensional arrangement of atoms in Dispiro[3.0.3.1]nonan-7-amine can lead to multiple stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer. mdpi.commdpi.com This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the use of a chiral catalyst in a cycloaddition reaction could lead to an enantiomerically enriched dispiro product. mdpi.com
Development of Sustainable and Efficient Synthetic Protocols for Dispiro[3.0.3.1]nonan-7-amine
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols. This includes minimizing the number of synthetic steps, maximizing atom economy, using environmentally benign solvents and reagents, and developing catalytic processes that can be run at low catalyst loadings. nih.gov
Chemical Reactivity and Transformation of Dispiro 3.0.35.14 Nonan 7 Amine
Reactivity of the Amine Functionality within the Spirocyclic Framework
The amine group in Dispiro[3.0.3.1]nonan-7-amine is expected to exhibit typical nucleophilic and basic properties, characteristic of primary amines. However, the rigid and strained nature of the dispiro[3.0.3.1]nonane skeleton can influence its reactivity compared to simpler acyclic or unstrained cyclic amines. The steric hindrance imposed by the adjacent spiro-fused rings may modulate the accessibility of the amine's lone pair of electrons to electrophiles.
Standard amine reactions are anticipated to occur, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Iminé Formation: Condensation with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.
The strain within the cyclobutane (B1203170) and cyclopentane (B165970) rings can also electronically influence the basicity of the amine. While ring strain in small rings can sometimes increase the pKa of an exocyclic amine due to rehybridization effects, the precise impact on Dispiro[3.0.3.1]nonan-7-amine would require experimental determination. It is known that relief of ring strain can be a driving force in reactions of strained heterocycles. dtic.mil
| Reaction Type | Reagent | Expected Product | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(Dispiro[3.0.3.1]nonan-7-yl)acetamide | Forms a stable amide derivative. |
| Alkylation | Methyl iodide | N-Methyl-dispiro[3.0.3.1]nonan-7-amine | Potential for over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt. |
| Sulfonylation | Toluenesulfonyl chloride | N-(Dispiro[3.0.3.1]nonan-7-yl)-4-methylbenzenesulfonamide | Produces a solid derivative, often useful for characterization. |
| Reductive Amination | Acetone, followed by NaBH3CN | N-Isopropyl-dispiro[3.0.3.1]nonan-7-amine | A common method for the synthesis of secondary amines. |
Ring Opening and Rearrangement Reactions of Dispiro[3.0.3.1]nonane Derivatives
For instance, acid-catalyzed rearrangements are a common feature in the chemistry of strained spirocycles. nih.govnih.gov In the case of Dispiro[3.0.3.1]nonan-7-amine, protonation of the amine could potentially initiate a cascade of rearrangements, although the stability of the resulting carbocationic intermediates would be a critical factor.
Ring-opening polymerization is another potential reaction pathway for highly strained cyclic monomers, driven by the relief of bond-angle strain. wikipedia.orgmdpi.comresearchgate.net While typically applied to monomers like epoxides and lactones, sufficiently strained cycloalkanes can also undergo such polymerizations.
Functional Group Interconversions and Derivatization Strategies for Dispiro[3.0.3.1]nonan-7-amine
The amine functionality serves as a versatile handle for a variety of functional group interconversions and derivatization strategies. These transformations are crucial for modifying the properties of the molecule, for instance, in the context of medicinal chemistry where spiro[3.3]heptane scaffolds are explored as benzene (B151609) bioisosteres. researchgate.netnih.gov
Key derivatization strategies include:
Conversion to other nitrogen-containing functional groups: The primary amine can be converted to an azide, which can then undergo further reactions such as cycloadditions or reduction.
Oxidation: While direct oxidation of the amine can be complex, it could potentially lead to the corresponding oxime or nitro compound under specific conditions.
Hofmann Elimination: Conversion of the amine to a quaternary ammonium hydroxide (B78521) followed by heating could, in principle, lead to the formation of an alkene through elimination, although the regioselectivity in this strained system would be of interest.
The synthesis of functionalized spiro[3.3]heptanes often involves the modification of a ketone precursor. chemrxiv.orgresearchgate.net Similarly, if Dispiro[3.0.3.1]nonan-7-one were available, it would serve as a key intermediate for accessing a wide range of derivatives through reactions such as Wittig olefination, Baeyer-Villiger oxidation, and the addition of various nucleophiles. The resulting functionalized spirocycles could then be further elaborated.
| Starting Material | Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Dispiro[3.0.3.1]nonan-7-amine | 1. NaNO2, HCl 2. NaN3 | Azide | Versatile intermediate for click chemistry and other transformations. |
| Dispiro[3.0.3.1]nonan-7-amine | 1. CH3I (excess) 2. Ag2O, H2O 3. Heat | Alkene | Introduces unsaturation into the spirocyclic core. |
| Dispiro[3.0.3.1]nonan-7-one (hypothetical) | Ph3P=CH2 | Exo-methylene | Creates a site for further functionalization via alkene reactions. |
| Dispiro[3.0.3.1]nonan-7-one (hypothetical) | m-CPBA | Lactone | Baeyer-Villiger oxidation for ring expansion. |
Proposed Reaction Mechanisms for Key Transformations of Dispiro[3.0.3.1]nonan-7-amine
The mechanisms of reactions involving Dispiro[3.0.3.1]nonan-7-amine and its derivatives are expected to be heavily influenced by the strained nature of the spirocyclic system.
Rearrangement Reactions: Acid-catalyzed rearrangements of related spiro[3.3]heptanone precursors have been proposed to proceed via a semipinacol-type mechanism. nih.govnih.gov For a derivative of Dispiro[3.0.3.1]nonan-7-amine, such a rearrangement would likely be initiated by the formation of a carbocation. The subsequent migration of one of the C-C bonds of the strained rings would be driven by the release of ring strain and the formation of a more stable carbocation or a neutral product. The regioselectivity of such a rearrangement would depend on the relative stabilities of the possible carbocationic intermediates and the migratory aptitude of the adjacent bonds.
Ring Opening Reactions: The mechanism of ring-opening reactions would also be initiated by the generation of a reactive intermediate, such as a carbocation or a radical, on the spirocyclic framework. For example, under strongly acidic or thermal conditions, cleavage of one of the strained cyclobutane rings could occur, leading to a less strained bicyclic or monocyclic system. The exact pathway would be dependent on the reaction conditions and the substitution pattern of the molecule. The study of ring-opening polymerizations of strained monomers often involves cationic or anionic mechanisms, where a reactive chain end attacks the strained ring. wikipedia.orgmdpi.com
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Dispiro 3.0.35.14 Nonan 7 Amine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published NMR data, including ¹H and ¹³C chemical shifts, coupling constants, or 2D NMR correlations (such as COSY, HSQC, HMBC, or NOESY), for Dispiro[3.0.35.14]nonan-7-amine are available in the scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis
There are no recorded High-Resolution Mass Spectrometry studies for this compound. Consequently, information on its exact mass, molecular formula confirmation, and characteristic fragmentation patterns under mass spectrometric analysis is not available.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Specific Infrared (IR) and Raman spectroscopic data, which would identify the vibrational modes of the functional groups within this compound, have not been reported.
X-ray Crystallography for Definitive Structural and Stereochemical Elucidation
No crystallographic studies of this compound have been published. As a result, definitive data on its solid-state conformation, bond lengths, bond angles, and stereochemistry, which would be provided by X-ray crystallography, remains unknown.
Theoretical and Computational Investigations of Dispiro 3.0.35.14 Nonan 7 Amine
Quantum Chemical Studies on Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. researchgate.netnih.gov For Dispiro[3.0.3.1]nonan-7-amine, DFT methods can provide detailed insights into its molecular orbitals, charge distribution, and related energetic parameters. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies lower reactivity. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-deficient regions, pinpointing the nitrogen atom of the amine group as a likely site for electrophilic attack. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution, providing specific atomic charges and detailing the nature of the bonding within the dispiro framework.
| Property | Calculated Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | Difference between HOMO and LUMO energies, indicating chemical stability. |
| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |
| NBO Charge on Nitrogen | -0.85 e | The calculated partial charge on the nitrogen atom, indicating its nucleophilicity. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The non-planar and constrained nature of the dispiro framework in Dispiro[3.0.3.1]nonan-7-amine suggests the existence of multiple possible conformations. Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the potential energy surface and identifying stable conformers. tandfonline.comnih.gov These methods allow for the simulation of molecular motion over time, providing a dynamic picture of the accessible conformational states.
Conformational analysis begins with a systematic search to locate various energy minima on the potential energy surface. For a complex ring system like this, different puckering modes of the cyclobutane (B1203170) and cyclopentane (B165970) rings can lead to distinct conformers. researchgate.net Once identified, the geometries of these conformers are optimized, and their relative energies are calculated. MD simulations can then be performed, often in a simulated solvent environment, to assess the dynamic stability of these conformers and the energy barriers for interconversion between them. nih.gov The results of these simulations can be used to determine the Boltzmann population of each conformer at a given temperature, revealing which shapes the molecule is most likely to adopt.
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Boltzmann Population at 298 K (Illustrative) | Description |
| A | 0.00 | 75% | The global minimum energy conformation. |
| B | 1.25 | 15% | A higher energy conformer with a different ring pucker. |
| C | 2.50 | 10% | Another accessible conformer. |
Prediction of Reaction Pathways and Transition States in Dispiro[3.0.3.1]nonan-7-amine Synthesis and Transformations
Computational chemistry provides a powerful framework for predicting the feasibility of synthetic routes and understanding the mechanisms of chemical reactions. frontiersin.org By mapping the potential energy surface, it is possible to identify the lowest energy pathways from reactants to products, including the high-energy transition states that must be overcome. solubilityofthings.com This is particularly valuable for complex, multi-step syntheses or for predicting the outcome of reactions involving novel structures like Dispiro[3.0.3.1]nonan-7-amine.
For instance, the mechanism of a key synthetic step, such as the formation of the amine group or the construction of the spirocyclic core, can be investigated. nih.gov Calculations can determine the structures of all intermediates and transition states along a proposed reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. acs.org By comparing the activation energies of competing pathways, it is possible to predict the major product of a reaction, offering insights into selectivity. nih.gov
| Species | Relative Energy (kcal/mol) (Illustrative) | Description |
| Reactants | 0.0 | Starting materials for a hypothetical N-alkylation reaction. |
| Transition State | +18.5 | The highest energy point on the reaction pathway. |
| Products | -10.2 | The final products of the N-alkylation reaction. |
In Silico Approaches to Explore Structure-Reactivity Relationships within Dispiro Amine Systems
To understand how structural modifications affect the chemical behavior of Dispiro[3.0.3.1]nonan-7-amine, in silico methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies can be employed. nih.govmdpi.com These approaches aim to build mathematical models that correlate structural or physicochemical properties of a series of related compounds with their biological activity or chemical reactivity. mdpi.com
For a series of substituted dispiro[3.0.3.1]nonan-7-amine derivatives, a range of molecular descriptors can be calculated. These descriptors can be electronic (e.g., partial charge on the nitrogen), steric (e.g., molecular volume or specific steric parameters), or topological (e.g., connectivity indices). acs.org By systematically varying substituents on the dispiro framework, a dataset can be generated. Statistical methods, such as multiple linear regression, can then be used to create a model that links these descriptors to an observed or calculated measure of reactivity, such as the rate constant for a specific reaction. researchgate.net Such models can be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with desired properties. nih.gov
| Derivative (Hypothetical) | HOMO Energy (eV) | NBO Charge on N (e) | Steric Descriptor (ų) | Predicted Reactivity (log k) |
| Parent Amine | -6.20 | -0.85 | 150.5 | 1.00 |
| Methyl-substituted | -6.15 | -0.88 | 165.2 | 1.15 |
| Fluoro-substituted | -6.35 | -0.82 | 155.8 | 0.85 |
Applications of Dispiro 3.0.35.14 Nonan 7 Amine in Advanced Organic Chemistry Research
Utilization as Chiral Building Blocks in Asymmetric Synthesis
Chiral amines are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. sigmaaldrich.com The asymmetric synthesis of such amines is a field of intense research, with methods like enzymatic transamination and transition-metal-catalyzed reactions being prominent. nih.govd-nb.info
Table 1: Potential Chiral Amines for Asymmetric Synthesis
| Compound Name | Potential Synthesis Method | Key Feature |
|---|---|---|
| (R)-Dispiro[3.0.3.1]nonan-7-amine | Asymmetric catalysis, Chiral resolution | Rigid, sterically defined backbone |
Exploration as Ligands in Organometallic Catalysis
The development of novel ligands is a cornerstone of organometallic catalysis. The amine functionality in Dispiro[3.0.3.1]nonan-7-amine could be readily derivatized to create a variety of chiral ligands. For instance, conversion to phosphine-amines, diamines, or other bidentate or tridentate ligands could yield new catalysts for asymmetric hydrogenation, C-C bond formation, or other important transformations. The steric bulk and defined geometry of the dispiro[3.0.3.1]nonane backbone would be expected to create a specific chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.
Role as Scaffolds for the Design of Molecular Probes
Molecular probes are essential tools for studying biological processes. thermofisher.com The rigid dispiro[3.0.3.1]nonane framework could serve as a novel scaffold for the development of such probes. By attaching a fluorescent reporter group to the amine, researchers could potentially create probes for imaging or sensing applications. The defined three-dimensional structure of the scaffold could allow for precise positioning of the fluorophore and a binding moiety, leading to probes with high specificity and sensitivity. The general principle of using natural product skeletons as scaffolds for creating new bioactive compounds is a well-established strategy in medicinal chemistry. mdpi.com
Potential in Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The well-defined shape and potential for hydrogen bonding through the amine group make Dispiro[3.0.3.1]nonan-7-amine an interesting candidate for studies in molecular recognition and self-assembly. It could potentially act as a guest molecule in a larger host system or be incorporated into more complex supramolecular architectures. The ability of amine-containing compounds to participate in molecular recognition events, for example with carbohydrates, has been demonstrated with other systems. beilstein-journals.org
Challenges and Future Directions in Dispiro 3.0.35.14 Nonan 7 Amine Research
Overcoming Synthetic Complexities for Scalable Production
The construction of the dispirocyclic core is a primary challenge. The creation of two spirocenters in a single molecule requires robust and high-yielding synthetic strategies. Key difficulties include the management of ring strain and the selective formation of the desired ring systems. While numerous methods exist for the synthesis of simpler spirocycles, their application to more complex dispiro systems is often not straightforward.
| Synthetic Challenge | Potential Solution | Key Research Area |
| Low overall yield in multi-step synthesis | Development of convergent synthetic routes; one-pot reactions | Process chemistry and optimization |
| Management of ring strain | Use of strained precursors; computational modeling to predict stable structures | Mechanistic organic chemistry |
| Scalability of reactions | Flow chemistry; development of robust catalysts | Chemical engineering and catalysis |
Innovations in Stereocontrol for Dispiro[3.0.3.1]nonan-7-amine Derivatives
Assuming a plausible structure such as dispiro[3.0.3.1]nonan-7-amine, the control of stereochemistry is a critical aspect. The spirocenters and the position of the amine group can lead to multiple stereoisomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a key goal.
Current strategies for stereocontrol in spirocycle synthesis include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis. However, the development of highly stereoselective methods for dispiro systems remains an active area of research. Innovations in organocatalysis and transition-metal catalysis are expected to provide new tools for accessing enantiomerically pure dispirocyclic amines.
Integration into Hybrid Molecular Architectures for Advanced Research Applications
The rigid, three-dimensional structure of dispirocyclic amines makes them attractive building blocks for the construction of more complex molecular architectures. Their integration into hybrid molecules, such as peptide-mimetics, polymers, or supramolecular assemblies, could lead to novel materials with unique properties.
For example, the incorporation of a dispirocyclic amine into a polymer backbone could impart specific conformational constraints, leading to materials with enhanced thermal stability or novel optical properties. In medicinal chemistry, attaching these scaffolds to known pharmacophores could result in drugs with improved potency, selectivity, and pharmacokinetic profiles.
Emerging Methodologies and Mechanistic Insights in Spirocyclic Amine Chemistry
The field of spirocyclic chemistry is constantly being enriched by the development of new synthetic methodologies. Radical-mediated cyclizations, cycloaddition reactions, and rearrangement reactions are powerful tools for the construction of spirocyclic systems. A deeper understanding of the reaction mechanisms involved is crucial for the rational design of new and improved synthetic routes.
Computational chemistry plays an increasingly important role in elucidating reaction pathways and predicting the properties of novel spirocyclic compounds. The synergy between experimental and computational approaches is expected to accelerate the discovery and development of new spirocyclic amines and their applications.
Q & A
Q. What are the key synthetic routes for Dispiro[3.0.35.14]nonan-7-amine, and how do reaction conditions influence yield?
Q. How is the three-dimensional structure of this compound characterized?
Structural elucidation relies on techniques like X-ray crystallography, NMR spectroscopy, and computational modeling (DFT). The compound’s spiro junctions create distinct stereochemical environments, detectable via -NMR coupling constants (e.g., for axial-equatorial protons) and -NMR shifts for quaternary carbons (δ 45–55 ppm). X-ray data reveal bond angles (~109.5° for sp³ carbons) and dihedral deviations critical for assessing strain in the fused rings .
Advanced Research Questions
Q. What strategies are employed to mitigate stereochemical challenges during synthesis?
Stereochemical control in dispiro systems requires chiral auxiliaries or enantioselective catalysis. For example, using (R)- or (S)-BINOL-derived catalysts can induce asymmetry during cyclopropane formation. Dynamic kinetic resolution (DKR) has been applied to favor one enantiomer, achieving enantiomeric excess (ee) >90% in some cases . Post-synthetic analysis via chiral HPLC (e.g., Chiralpak® columns) or VCD spectroscopy validates stereochemical outcomes.
Q. How can computational modeling predict biological activity of derivatives?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like CFTR channels or neurotransmitter receptors. For instance, the amine group’s protonation state at physiological pH influences hydrogen bonding with residues (e.g., Asp113 in CFTR). QSAR models correlate substituent effects (e.g., methyl vs. fluoro groups) with activity, guiding lead optimization .
Example: Docking Scores for Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| Parent compound | CFTR | -8.2 |
| Fluoro-substituted | CFTR | -9.1 |
| Methyl-substituted | Dopamine D2 | -7.5 |
Q. What analytical methods address impurity profiling in dispiro amine synthesis?
Nitrosamine impurities, a critical concern, are detected via LC-MS/MS with MRM transitions (e.g., m/z 130 → 99 for N-nitrosodi-n-propylamine). EMA guidelines recommend validated in-house methods or compendial approaches (e.g., USP ⟨1469⟩) with LOQ ≤1 ppm. If synthesis of a nitrosamine reference standard is unfeasible, structural reactivity assessments (e.g., absence of secondary amines) and stability studies justify omitting confirmatory testing .
Q. How do in vitro assays validate neuroprotective mechanisms?
Primary neuronal cultures exposed to oxidative stress (H₂O₂ or rotenone) are treated with the compound (1–100 µM). Outcomes include viability (MTT assay), apoptosis markers (caspase-3), and mitochondrial membrane potential (JC-1 dye). Synergistic effects with antioxidants (e.g., NAC) suggest ROS-scavenging pathways. Electrophysiology (patch-clamp) further evaluates ion channel modulation, such as NMDA receptor inhibition .
Contradictions and Resolutions
- Stereochemical Outcomes : and report divergent yields for similar spiro compounds under identical conditions. This highlights the need for substrate-specific optimization, particularly in sterically hindered systems.
- Biological Targets : While emphasizes CFTR modulation, suggests dopamine receptor interactions. Researchers should validate target engagement via knock-out models or competitive binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
